1-(OXAN-4-YL)-5-OXO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PYRROLIDINE-3-CARBOXAMIDE 1-(OXAN-4-YL)-5-OXO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PYRROLIDINE-3-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1421462-24-9
VCID: VC4803446
InChI: InChI=1S/C17H23N3O3S/c21-15-9-11(10-20(15)12-5-7-23-8-6-12)16(22)19-17-18-13-3-1-2-4-14(13)24-17/h11-12H,1-10H2,(H,18,19,22)
SMILES: C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4CCOCC4
Molecular Formula: C17H23N3O3S
Molecular Weight: 349.45

1-(OXAN-4-YL)-5-OXO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PYRROLIDINE-3-CARBOXAMIDE

CAS No.: 1421462-24-9

Cat. No.: VC4803446

Molecular Formula: C17H23N3O3S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

1-(OXAN-4-YL)-5-OXO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PYRROLIDINE-3-CARBOXAMIDE - 1421462-24-9

Specification

CAS No. 1421462-24-9
Molecular Formula C17H23N3O3S
Molecular Weight 349.45
IUPAC Name 1-(oxan-4-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C17H23N3O3S/c21-15-9-11(10-20(15)12-5-7-23-8-6-12)16(22)19-17-18-13-3-1-2-4-14(13)24-17/h11-12H,1-10H2,(H,18,19,22)
Standard InChI Key ZEOKBIZTBWRIBG-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4CCOCC4

Introduction

Structural Characteristics

The compound integrates three key structural domains:

  • Pyrrolidone Core: A five-membered lactam ring (5-oxo-pyrrolidine) that enhances metabolic stability and facilitates hydrogen bonding .

  • Oxan-4-yl Group: A tetrahydropyran substituent at position 1, which improves solubility and modulates pharmacokinetic properties .

  • Tetrahydrobenzothiazole Moiety: A partially saturated benzothiazole ring linked via an amide bond, a motif associated with diverse biological activities .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₃S
Molecular Weight349.44 g/mol
Hydrogen Bond Donors2 (amide NH, lactam NH)
Hydrogen Bond Acceptors4 (carbonyl, ether, thiazole)
LogP (Predicted)1.8–2.5

Synthesis and Chemical Reactivity

While no explicit synthesis route is documented for this compound, plausible pathways can be inferred from analogous structures:

Key Synthetic Steps

  • Pyrrolidone Formation: Cyclization of γ-aminobutyric acid derivatives or via ring-closing metathesis .

  • Oxan-4-yl Incorporation: Nucleophilic substitution or Mitsunobu reaction to introduce the tetrahydropyran group .

  • Amide Coupling: Reaction between pyrrolidine-3-carboxylic acid and 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole using coupling agents like HATU or EDCI .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
1γ-Lactamization under basic conditions60–75
2Oxan-4-yl bromide, K₂CO₃, DMF, 80°C50–65
3EDCI, HOBt, DCM, rt70–85
ParameterValue
Water Solubility0.1–1 mg/mL (low)
Plasma Protein Binding85–90%
CYP450 InhibitionModerate (CYP3A4)

Applications in Drug Discovery

  • Lead Optimization: The oxan-4-yl group may enhance blood-brain barrier penetration for CNS targets .

  • Scaffold Hybridization: Merging pyrrolidone and benzothiazole pharmacophores could yield multitarget agents .

  • Prodrug Development: The lactam ring allows for prodrug strategies via hydrolysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator